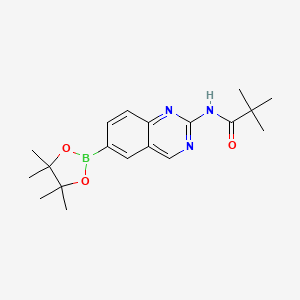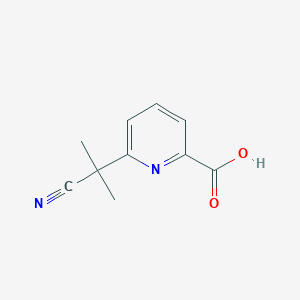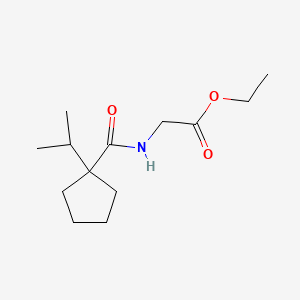![molecular formula C7H6N4OS B13929001 6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[2,3-f]purine family, known for its diverse biological activities, including antidiabetic, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- typically involves the reaction of 1,3-dimethyl-6-chloromethylthiazolo[2,3-f]-purin-2,4-(1H,3H)-dione with cyclohexylamine or imidazole in ethanol . This reaction yields 6-substituted 1,3-dimethylthiazolo[2,3-f]purin-2,4-(1H,3H)-diones . The reaction conditions are generally mild, involving room temperature and atmospheric pressure.
Industrial Production Methods
While specific industrial production methods for THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[2,3-f]purine derivatives .
Scientific Research Applications
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antidiabetic, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dipeptidyl peptidase-4, an enzyme involved in glucose metabolism . This inhibition can lead to improved glycemic control, making it a potential candidate for antidiabetic therapy .
Comparison with Similar Compounds
Similar Compounds
Dihydrothiazolo[2,3-f]purine: Another member of the thiazolo[2,3-f]purine family with similar biological activities.
Thietan-3-ylpurine: Known for its antidiabetic properties.
2-Hydroxypropylthio-purine: Exhibits antifungal and anticancer activities.
Uniqueness
THIAZOLO[2,3-F]PURIN-4(3H)-ONE, 6,7-DIHYDRO- stands out due to its unique structural features and diverse biological activities.
Properties
Molecular Formula |
C7H6N4OS |
|---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
7,8-dihydro-2H-purino[8,7-b][1,3]thiazol-1-one |
InChI |
InChI=1S/C7H6N4OS/c12-6-4-5(8-3-9-6)10-7-11(4)1-2-13-7/h3H,1-2H2,(H,8,9,12) |
InChI Key |
BZQHKDFKNSRSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC3=C(N21)C(=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)



![Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate](/img/structure/B13928953.png)

![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)







